1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, fused with a pyrazolo[3,4-d]pyrimidine core. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .
Mechanism of Action
Target of Action
The primary target of the compound 1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) . PERK is activated in response to a variety of endoplasmic reticulum stresses implicated in numerous disease states .
Mode of Action
This compound acts as a potent and selective inhibitor of PERK . It inhibits PERK activation in cells . The inhibition of PERK activation is a key aspect of its mode of action.
Biochemical Pathways
The inhibition of PERK activation by this compound affects the endoplasmic reticulum stress response pathway . This pathway is implicated in numerous disease states, including tumorigenesis and cancer cell survival .
Pharmacokinetics
The compound is orally available
Result of Action
The result of the compound’s action is the inhibition of the growth of a human tumor xenograft in mice . This suggests that the compound could potentially be used in the treatment of certain types of cancer.
Biochemical Analysis
Biochemical Properties
1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has been found to interact with the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) . It is a potent and selective inhibitor of PERK, suggesting its role in biochemical reactions involving this enzyme .
Cellular Effects
The compound exerts its effects on various types of cells by inhibiting PERK activation . This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically with PERK . By inhibiting PERK, it can cause changes in gene expression and potentially affect enzyme activity .
Preparation Methods
The synthesis of 1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions. Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields . The reaction conditions usually involve the use of solvents like ethanol or acetonitrile, with catalysts such as palladium or copper to facilitate the coupling reactions .
Chemical Reactions Analysis
1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of halogens in substitution reactions can lead to halogenated derivatives, while reduction reactions typically yield alcohols or amines .
Scientific Research Applications
1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar compounds to 1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one include other pyrazolo[3,4-d]pyrimidine derivatives and trifluoromethyl-substituted heterocycles . These compounds share structural similarities but differ in their biological activities and specific applications. For example:
Pyrazolo[4,3-d]pyrimidin-7-ones: These compounds also exhibit CDK inhibitory activity but may have different selectivity profiles and potency.
Trifluoromethyl-substituted indoles: These compounds are known for their antiviral and anticancer activities but differ in their mechanism of action and target specificity.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N4O/c13-12(14,15)7-2-1-3-8(4-7)19-10-9(5-18-19)11(20)17-6-16-10/h1-6H,(H,16,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCXPRCBLWJUGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C3=C(C=N2)C(=O)NC=N3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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